molecular formula C22H25NO5 B12303792 N-Fmoc-N-methyl-O-ethyl-L-homoserine

N-Fmoc-N-methyl-O-ethyl-L-homoserine

Cat. No.: B12303792
M. Wt: 383.4 g/mol
InChI Key: GCNSBXORCIAWPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-methyl-O-ethyl-L-homoserine typically involves the protection of the amino group with the Fmoc group. The general procedure for the N-Fmoc protection of amines involves the reaction of the amine with Fmoc chloride in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-methyl-O-ethyl-L-homoserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Fmoc group yields the free amine, which can then participate in further peptide coupling reactions .

Mechanism of Action

The mechanism of action of N-Fmoc-N-methyl-O-ethyl-L-homoserine primarily involves its role as a reducing reagent and a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-N-methyl-O-ethyl-L-homoserine is unique due to its specific combination of the Fmoc protecting group, the methyl group on the nitrogen atom, and the ethyl group on the oxygen atom. This unique structure allows it to participate in specific chemical reactions and makes it a valuable building block in peptide synthesis .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

4-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid

InChI

InChI=1S/C22H25NO5/c1-3-27-13-12-20(21(24)25)23(2)22(26)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,3,12-14H2,1-2H3,(H,24,25)

InChI Key

GCNSBXORCIAWPG-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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